5,6,7,8-四氢喹唑啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

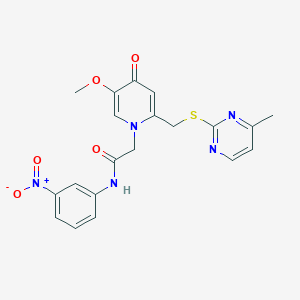

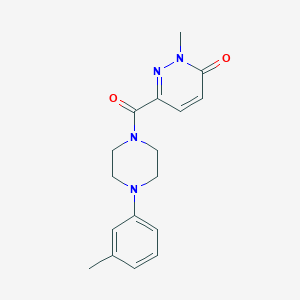

The synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid consists of a tetrahydroquinazoline ring attached to a carboxylic acid group. The tetrahydroquinazoline ring is a heterocyclic compound containing four nitrogen atoms and two carbon atoms.Chemical Reactions Analysis

In the synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid, α-aminoamidines react with bis-benzylidene cyclohexanones to form a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs under mild conditions and yields excellent results .科学研究应用

新型衍生物的合成

5,6,7,8-四氢喹唑啉衍生物由于在各个领域的潜在应用而成为活跃研究的重点。Snizhko 等人 (2022) 的一项研究详细介绍了使用 α-氨基酰胺合成 5,6,7,8-四氢喹唑啉的新型衍生物,重点介绍了它们作为针对多重耐药结核分枝杆菌菌株的抗结核药剂的潜力。这种合成工艺提供了更简单的后处理和优异的产率,为这些化合物的进一步功能化以用于医学应用提供了途径 (Snizhko、Kyrychenko 和 Gladkov,2022)。

在药物开发中的潜力

Tonkikh 等人 (2000) 合成了 2-取代的 5-氧代-5,6,7,8-四氢喹唑啉,它们在药物开发中具有潜在应用。这项研究有助于了解这些化合物的化学行为及其在药物开发中的可能用途 (Tonkikh、Strakov 和 Petrova,2000)。

分子和晶体结构分析

研究 5,6,7,8-四氢喹唑啉衍生物的分子和晶体结构对于了解它们的化学性质和潜在应用至关重要。Rudenko 等人 (2013) 专注于甲基 2-取代的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸盐的结构分析,提供了对其分子构型的见解,这对于药物应用至关重要 (Rudenko、Artemova、Slepukhin、Karmanov 和 Shurov,2013)。

抗菌和抗氧化活性

探索 5,6,7,8-四氢喹唑啉衍生物的抗菌和抗氧化活性是一个重要的研究领域。Obafemi 等人 (2018) 合成了一种新的四氢喹唑啉-2-羧酸,并评估了其对几种细菌菌株的抗菌活性和抗氧化活性。这项研究突出了这些化合物在开发新的抗菌剂和抗氧化剂中的潜力 (Obafemi、Fadare、Jasinski、Millikan、Obuotor、Iwalewa、Famuyiwa、Sanusi、Yilmaz 和 Ceylan,2018)。

未来方向

The future directions for the research and development of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid could include further exploration of its biological activities. Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), so they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

作用机制

Target of Action

The primary targets of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid are some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and proliferation of the tuberculosis bacterium.

Mode of Action

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid interacts with its targets by binding to these enzymes, thereby inhibiting their activity

Biochemical Pathways

The inhibition of DHFR, Mt PanK, and Mt DprE1 enzymes disrupts several biochemical pathways in Mycobacterial tuberculosis. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Mt PanK is involved in the biosynthesis of Coenzyme A, a key molecule in energy metabolism. Mt DprE1 is involved in the biosynthesis of arabinogalactan, a component of the mycobacterial cell wall .

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid’s action result in the inhibition of the growth and proliferation of Mycobacterial tuberculosis . This makes it a promising candidate for the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

属性

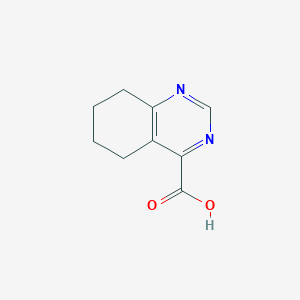

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRWMGAYENUEFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine](/img/structure/B2387211.png)

![5-[(2,2,2-Trifluoroacetyl)amino]-1,3-dihydroisoindole-2-sulfonyl fluoride](/img/structure/B2387215.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide](/img/structure/B2387222.png)

![N-[cyano(2-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2387223.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)